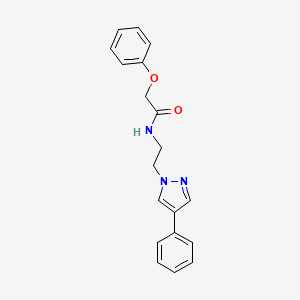
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives, including “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide”, involves various chemical techniques and computational chemistry applications . The process aims to design and develop new pharmaceutical compounds, either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .Molecular Structure Analysis
The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties . The compound is part of the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the broader study of the utilization of drugs and their biological effects . The compound is part of a group of interdisciplinary sciences, controlling its organic, physical, and computational pillars .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) studied pyrazole-acetamide derivatives, focusing on their coordination with Co(II) and Cu(II) ions, resulting in complexes with significant antioxidant activity. Although not directly related to the specified compound, this research illustrates the versatility of pyrazole-acetamide derivatives in forming coordination complexes with potential antioxidant applications. The study highlights the importance of hydrogen bonding in self-assembly processes, which could be relevant to the broader family of acetamide derivatives including "2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide" (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This study underscores the relevance of acetamide derivatives in the synthesis of pharmaceutical compounds and provides insight into optimizing reaction conditions for selective acetylation, which could be applicable to the synthesis of "this compound" and its analogs (Magadum & Yadav, 2018).
Design and Synthesis of Inhibitors
K. Shukla et al. (2012) conducted research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, showcasing the process of designing and synthesizing targeted inhibitors based on acetamide derivatives. This study not only highlights the chemical versatility of acetamide-based compounds but also their potential in therapeutic applications, offering a framework that could extend to the development of inhibitors involving "this compound" (Shukla et al., 2012).
Future Directions
The future directions for “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide” and its derivatives could involve the design of new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(15-24-18-9-5-2-6-10-18)20-11-12-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,11-12,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZFAOWJMTYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile](/img/structure/B2743338.png)
![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)

![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)
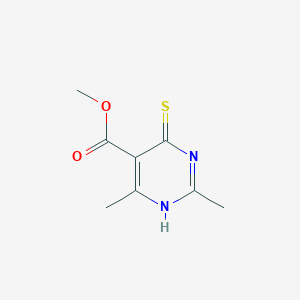

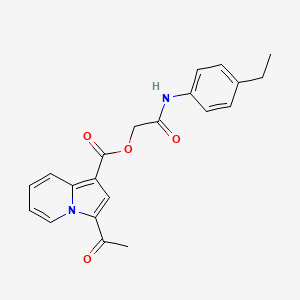
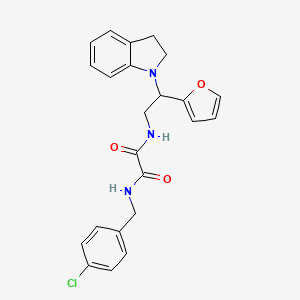
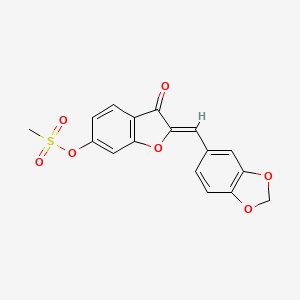
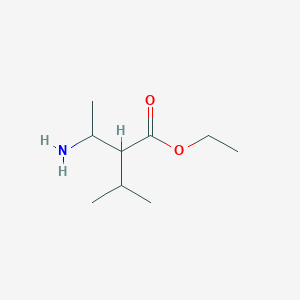
![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)
